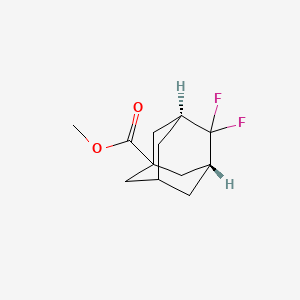
Boc-L-aspartic acid ss-benzyl ester Merrifield resin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is a compound used primarily in peptide synthesis. It is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a benzyl group. The Merrifield resin is a solid support used in solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-aspartic acid ss-benzyl ester Merrifield resin involves several steps:
Protection of the Amino Group: The amino group of L-aspartic acid is protected using a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected L-aspartic acid is esterified with benzyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Attachment to Merrifield Resin: The Boc-L-aspartic acid ss-benzyl ester is then attached to the Merrifield resin through a linker, typically using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Boc-L-aspartic acid ss-benzyl ester Merrifield resin undergoes several types of reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds through coupling reactions with other amino acids or peptides using reagents like DIC and HOBt.
Cleavage: Cleavage of the peptide from the Merrifield resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Cleavage: Hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Major Products Formed
Deprotection: L-aspartic acid ss-benzyl ester.
Coupling: Peptides with Boc-L-aspartic acid ss-benzyl ester as a building block.
Cleavage: Free peptides and the Merrifield resin.
科学的研究の応用
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptides for use as antigens, enzyme substrates, and receptor ligands.
Medicine: Development of peptide-based drugs and vaccines.
Industry: Large-scale production of peptides for use in pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of Boc-L-aspartic acid ss-benzyl ester Merrifield resin involves the stepwise addition of amino acids to form peptides. The Boc protecting group prevents unwanted side reactions, while the benzyl ester and Merrifield resin provide a stable and efficient solid support for peptide synthesis. The coupling reagents facilitate the formation of peptide bonds, and the deprotection and cleavage steps allow for the release of the final peptide product.
類似化合物との比較
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is unique in its combination of a Boc-protected amino acid, a benzyl ester, and a Merrifield resin. Similar compounds include:
Boc-L-glutamic acid ss-benzyl ester Merrifield resin: Used for the synthesis of peptides containing glutamic acid.
Boc-L-aspartic acid ss-tert-butyl ester Merrifield resin: Similar to the benzyl ester variant but with a tert-butyl ester instead of a benzyl ester.
Fmoc-L-aspartic acid ss-benzyl ester Merrifield resin: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
These compounds differ in their protecting groups and ester functionalities, which can affect their reactivity and suitability for different peptide synthesis applications.
特性
CAS番号 |
79069-52-6 |
|---|---|
分子式 |
C16H21NO5 |
分子量 |
307.34 g/mol |
IUPAC名 |
benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1 |
InChIキー |
LVIROJKIQPNSIT-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C=O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)



![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)

![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)


